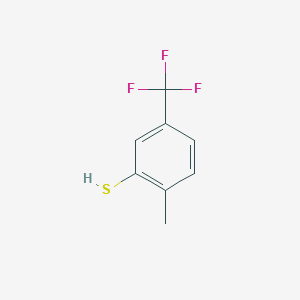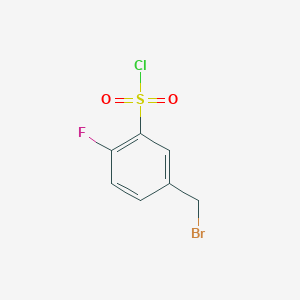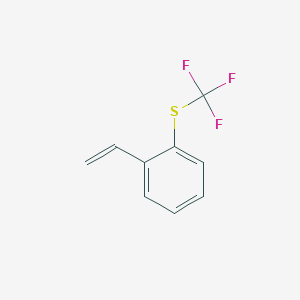
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” is a highly acetylated polysaccharide derivative. This complex molecule consists of multiple glucose units, each heavily modified with acetyl groups at various positions. The structure suggests a high degree of acetylation, which can significantly alter the physical and chemical properties of the base polysaccharide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a highly acetylated polysaccharide typically involves the stepwise acetylation of glucose units. The process begins with the protection of hydroxyl groups that are not intended for acetylation. This is followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure selective and efficient acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization, filtration, and possibly chromatography to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Oxidation: The acetylated polysaccharide can undergo oxidation reactions, particularly at the non-acetylated hydroxyl groups.
Reduction: Reduction reactions may target the acetyl groups, potentially converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Deacetylated polysaccharides with restored hydroxyl groups.
Substitution: Polysaccharides with new functional groups replacing the acetyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model system to study the effects of acetylation on polysaccharide properties. It can also serve as a precursor for further chemical modifications.
Biology
In biological research, acetylated polysaccharides are often studied for their interactions with proteins and enzymes. They can be used to investigate the role of acetylation in biological processes such as cell signaling and metabolism.
Medicine
Medically, acetylated polysaccharides may have applications in drug delivery systems. The acetyl groups can enhance the solubility and stability of the polysaccharide, making it a suitable carrier for various drugs.
Industry
Industrially, this compound can be used in the production of biodegradable plastics and films. The acetylation can improve the mechanical properties and resistance to degradation.
作用机制
The mechanism by which this compound exerts its effects is largely dependent on the acetyl groups. These groups can alter the hydrogen bonding and hydrophobic interactions of the polysaccharide, affecting its solubility, stability, and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, but generally, the acetyl groups can enhance binding affinity and specificity in biological systems.
相似化合物的比较
Similar Compounds
Cellulose Acetate: A similar compound with acetyl groups on cellulose, used in textiles and plastics.
Chitin Acetate: Derived from chitin, used in biomedical applications.
Starch Acetate: Acetylated starch, used in food and pharmaceutical industries.
Uniqueness
The uniqueness of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” lies in its specific pattern of acetylation. This precise modification can lead to unique physical and chemical properties, making it suitable for specialized applications that other acetylated polysaccharides may not fulfill.
属性
分子式 |
C76H102O51 |
|---|---|
分子量 |
1831.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-/m1/s1 |
InChI 键 |
XSGOGJVBNJFJDH-RQBOQWOESA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)



![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)





![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
